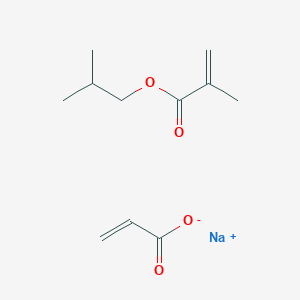
Sodium;2-methylpropyl 2-methylprop-2-enoate;prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;2-methylpropyl 2-methylprop-2-enoate;prop-2-enoate is a polymeric compound that is widely used in various industrial applications. This compound is known for its unique properties, such as high thermal stability, resistance to chemicals, and excellent mechanical strength. It is commonly used in the production of coatings, adhesives, and sealants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Sodium;2-methylpropyl 2-methylprop-2-enoate;prop-2-enoate typically involves the polymerization of 2-propenoic acid, 2-methyl-, 2-methylpropyl ester with 2-propenoic acid in the presence of a sodium salt. The polymerization process can be initiated using free radical initiators such as peroxides or azo compounds. The reaction is usually carried out at elevated temperatures, typically between 60 to 80 degrees Celsius .
Industrial Production Methods
In industrial settings, the polymerization process is often conducted in large reactors where the monomers are mixed with the initiators and other additives. The reaction mixture is then heated to the desired temperature to initiate the polymerization. The resulting polymer is then purified and processed into the desired form, such as pellets or powders, for further use in various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;2-methylpropyl 2-methylprop-2-enoate;prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized in the presence of strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur in the presence of reducing agents, resulting in the formation of reduced derivatives.
Substitution: The polymer can undergo substitution reactions where functional groups on the polymer chain are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reactions are usually conducted under mild conditions to prevent degradation of the polymer.
Substitution: Substitution reactions can be carried out using various reagents, such as halogens or alkylating agents, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or alkanes. Substitution reactions can result in the formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Sodium;2-methylpropyl 2-methylprop-2-enoate;prop-2-enoate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various chemical compounds and materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of pharmaceutical products and as a component in medical adhesives and coatings.
Industry: Applied in the production of coatings, adhesives, sealants, and other industrial products due to its excellent mechanical and chemical properties
Mécanisme D'action
The mechanism of action of Sodium;2-methylpropyl 2-methylprop-2-enoate;prop-2-enoate involves its interaction with various molecular targets and pathways. The polymer can form strong intermolecular interactions with other molecules, leading to the formation of stable complexes. These interactions can influence the physical and chemical properties of the polymer, making it suitable for various applications. The specific molecular targets and pathways involved depend on the particular application and the conditions under which the polymer is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propenoic acid, 2-methyl-, propyl ester: Similar in structure but differs in the ester group attached to the polymer chain.
2-Propenoic acid, 2-methyl-, methyl ester: Another similar compound with a different ester group.
2-Propenoic acid, 2-methyl-, 1,1’-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester: A polymer with a more complex structure and different properties.
Uniqueness
Sodium;2-methylpropyl 2-methylprop-2-enoate;prop-2-enoate is unique due to its combination of high thermal stability, resistance to chemicals, and excellent mechanical strength. These properties make it particularly suitable for demanding industrial applications where other similar compounds may not perform as well.
Propriétés
Numéro CAS |
129984-35-6 |
|---|---|
Formule moléculaire |
C11H17NaO4 |
Poids moléculaire |
236.24 g/mol |
Nom IUPAC |
sodium;2-methylpropyl 2-methylprop-2-enoate;prop-2-enoate |
InChI |
InChI=1S/C8H14O2.C3H4O2.Na/c1-6(2)5-10-8(9)7(3)4;1-2-3(4)5;/h6H,3,5H2,1-2,4H3;2H,1H2,(H,4,5);/q;;+1/p-1 |
Clé InChI |
DKHUPGFBMQQDID-UHFFFAOYSA-M |
SMILES |
CC(C)COC(=O)C(=C)C.C=CC(=O)[O-].[Na+] |
SMILES isomérique |
CC(C)COC(=O)C(=C)C.C=CC(=O)[O-].[Na+] |
SMILES canonique |
CC(C)COC(=O)C(=C)C.C=CC(=O)[O-].[Na+] |
Synonymes |
2-Propenoic acid, 2-methyl-, 2-methylpropyl ester, polymer with 2-propenoic acid, sodium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















